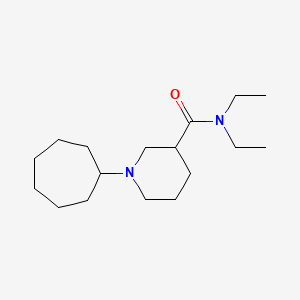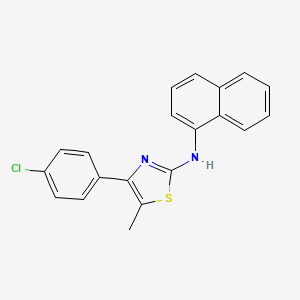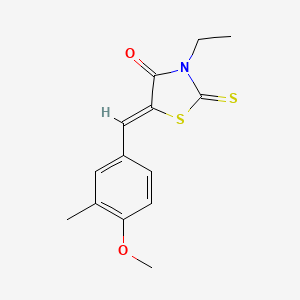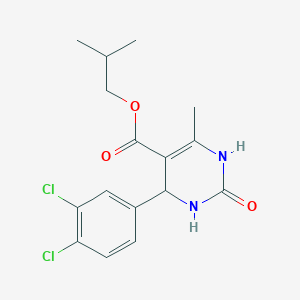
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide, also known as CHP or CPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a widely used research chemical that is used in various scientific studies due to its unique properties and effects.
作用機序
The mechanism of action of 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is complex and involves the modulation of different ion channels and receptors. It has been shown to selectively block voltage-gated sodium channels and enhance NMDA receptor function. These effects result in the modulation of neuronal excitability and synaptic transmission, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different animal models and cell cultures. It has been shown to modulate synaptic transmission, increase neuronal excitability, and enhance long-term potentiation. 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide has also been shown to have anticonvulsant, analgesic, and anxiolytic effects in different animal models.
実験室実験の利点と制限
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is a widely used research chemical that has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which allows for accurate and reproducible results. 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is also highly selective for different ion channels and receptors, making it an ideal research tool for studying their function and regulation. However, 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide has some limitations, including its potential toxicity and limited solubility in some solvents.
将来の方向性
There are several future directions for the research on 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide. One area of research is to investigate its potential therapeutic effects in different neurological and psychiatric disorders, such as epilepsy, chronic pain, and anxiety disorders. Another area of research is to develop more selective and potent analogs of 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide that can be used as research tools and potential therapeutics. Additionally, more studies are needed to investigate the long-term effects of 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide and its potential toxicity in different animal models and cell cultures.
Conclusion:
In conclusion, 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is a synthetic compound that has several unique properties and effects. It is widely used in scientific research to study the function and regulation of different ion channels and receptors. 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is an important research tool that has the potential to contribute to our understanding of various physiological and pathological conditions.
合成法
The synthesis of 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide involves the reaction of cycloheptanone with diethylamine and piperidine in the presence of a reducing agent. The resulting compound is then purified using different methods, including recrystallization and column chromatography. The final product is a white crystalline powder that is highly pure and stable.
科学的研究の応用
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is widely used in scientific research for its unique properties and effects. It is commonly used as a research tool to study the function and regulation of different ion channels, including voltage-gated sodium channels and NMDA receptors. 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is also used to investigate the role of these channels in various physiological and pathological conditions, such as epilepsy, pain, and addiction.
特性
IUPAC Name |
1-cycloheptyl-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-3-18(4-2)17(20)15-10-9-13-19(14-15)16-11-7-5-6-8-12-16/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDHRPIECHQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-N,N-diethylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)

![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
![4-butyl-2-imino-7-methyl-2H-thiopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B4923269.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)
![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)